![molecular formula C15H14O4 B1446241 (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol CAS No. 221177-67-9](/img/structure/B1446241.png)
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol
Overview
Description
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol is an organic compound that features a benzyloxy group attached to a benzo[1,3]dioxole ring system
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with benzo[1,3]dioxole and benzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: Benzo[1,3]dioxole is reacted with benzyl alcohol in the presence of a base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors to accommodate higher volumes of starting materials.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Automated Purification: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets, particularly in cancer treatment and drug resistance.
Case Study: Anticancer Activity
A study evaluated the compound's effects on multidrug-resistant cancer cells. The results indicated that (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol exhibited significant cytotoxicity against MCF-7/ADR cells, with an IC50 value in the range of 5.0–10.7 μM. This suggests its potential as a lead compound for developing new anticancer therapies targeting drug-resistant tumors .
Pharmacology
The compound's ability to inhibit P-glycoprotein (P-gp), a key player in drug efflux mechanisms, was also assessed. Inhibition of P-gp can enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cells.
Data Table: P-glycoprotein Inhibition
Compound | IC50 Value (μM) | Effect on Cell Cycle |
---|---|---|
This compound | 5.0–10.7 | Induces apoptosis and cell cycle arrest at G2/M phase |
Material Science
Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties that may contribute to the development of novel materials.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The addition of this compound to polyvinyl chloride (PVC) demonstrated improved tensile strength and flexibility compared to pure PVC .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxole: The parent compound without the benzyloxy group.
Benzyl Alcohol: A simpler compound with a benzyl group attached to a hydroxyl group.
Methoxybenzo[1,3]dioxole: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
Structural Features: The presence of both the benzyloxy group and the benzo[1,3]dioxole ring system makes (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol unique.
Reactivity: The combination of functional groups allows for a wide range of chemical reactions and applications.
Biological Activity
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol is an organic compound notable for its potential biological activities, particularly in cancer treatment. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a benzo[1,3]dioxole ring system. This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily associated with its ability to affect cellular processes:
- Microtubule Dynamics : Similar compounds have been shown to modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures. This action can lead to cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that related compounds can induce cell cycle arrest at the S phase, which is critical for halting the proliferation of cancer cells .
- Apoptosis Induction : The compound has been linked to increased apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and similar compounds:
Table 1: Summary of Biological Activity Findings
Case Studies
- Breast Cancer Study : In a study involving MDA-MB-231 breast cancer cells, this compound was shown to enhance caspase-3 activity significantly, indicating its role in promoting apoptosis at concentrations as low as 10 μM .
- Microtubule Targeting Agents : Compounds structurally similar to this compound have been identified as effective microtubule-destabilizing agents. They demonstrated significant inhibition of microtubule assembly and induced morphological changes in treated cancer cells .
- P-glycoprotein Inhibition : In studies focusing on multidrug-resistant cancer cells (MCF-7/ADR), compounds with similar structures were found to inhibit P-glycoprotein function, enhancing drug accumulation in resistant cell lines and improving therapeutic efficacy .
Properties
IUPAC Name |
(7-phenylmethoxy-1,3-benzodioxol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-8-12-6-13(15-14(7-12)18-10-19-15)17-9-11-4-2-1-3-5-11/h1-7,16H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYYHOOABDEJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CO)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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